1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
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Description
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Novel urea and bis-urea derivatives with primaquine and substituted benzene moieties, bridged by urea functionalities, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Compounds with hydroxy group or halogen atoms showed moderate effects, particularly against breast carcinoma MCF-7 cell line. Trifluoromethyl derivatives displayed antiproliferative effects in a low micromolar range against various cell lines. Compound 3j and bis-urea 6d were identified as particularly promising for the development of breast carcinoma drugs due to their high activity, selectivity, and compliance with drug development rules (Perković et al., 2016).
Antimicrobial and Antioxidant Activity
The antimicrobial activity of urea derivatives has been explored, with compound 3j exhibiting the strongest activity against a range of bacteria. Additionally, urea derivatives demonstrated high antioxidant activity in DPPH assay and lipid peroxidation tests, highlighting their potential for therapeutic applications (Perković et al., 2016).
Enzyme Inhibition
Cyclic urea derivatives have been tested for their inhibition of carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), revealing effective inhibition profiles. These findings suggest potential applications in treating conditions associated with these enzymes (Sujayev et al., 2016).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. These methodologies enhance the synthesis of compounds with potential pharmaceutical applications (Mujde et al., 2011).
Adenosine A(3) Receptor Antagonism
Isoquinoline and quinazoline urea derivatives have been identified as antagonists for the human adenosine A(3) receptor, suggesting potential for treating disorders associated with overactivation of this pathway, such as panic or anxiety states (van Muijlwijk-Koezen et al., 2000).
Properties
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-30-21-11-8-19(9-12-21)25-24(29)26-20-10-13-22-18(15-20)7-14-23(28)27(22)16-17-5-3-2-4-6-17/h2-6,8-13,15H,7,14,16H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGASVEAMMNVVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.